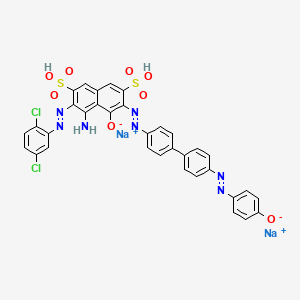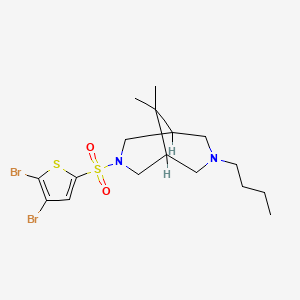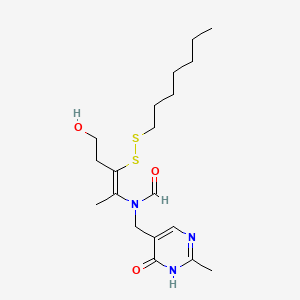
Propionamide, N-(2-(3,3-dimethylpiperidino)-1-methylethyl)-N-2-pyridyl-, S(+)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propionamide, N-(2-(3,3-dimethylpiperidino)-1-methylethyl)-N-2-pyridyl-, S(+)- is a complex organic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propionamide, N-(2-(3,3-dimethylpiperidino)-1-methylethyl)-N-2-pyridyl-, S(+)- typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the pyridyl and propionamide groups. Common reagents used in these reactions include alkyl halides, amines, and pyridine derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to consistent product quality. The use of automated systems can also enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Propionamide, N-(2-(3,3-dimethylpiperidino)-1-methylethyl)-N-2-pyridyl-, S(+)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed under anhydrous conditions.
Substitution: Halogens, nucleophiles; often carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
Propionamide, N-(2-(3,3-dimethylpiperidino)-1-methylethyl)-N-2-pyridyl-, S(+)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Propionamide, N-(2-(3,3-dimethylpiperidino)-1-methylethyl)-N-2-pyridyl-, S(+)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For instance, it may activate signaling pathways like NF-κB or PI3K/Akt, which are involved in cell proliferation and survival .
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.
Piperine: An alkaloid found in black pepper, known for its bioactive properties.
Piperidinone: A ketone derivative of piperidine, used in various chemical syntheses.
Uniqueness
Propionamide, N-(2-(3,3-dimethylpiperidino)-1-methylethyl)-N-2-pyridyl-, S(+)- stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
82189-96-6 |
|---|---|
Fórmula molecular |
C18H29N3O |
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
N-[(2S)-1-(3,3-dimethylpiperidin-1-yl)propan-2-yl]-N-pyridin-2-ylpropanamide |
InChI |
InChI=1S/C18H29N3O/c1-5-17(22)21(16-9-6-7-11-19-16)15(2)13-20-12-8-10-18(3,4)14-20/h6-7,9,11,15H,5,8,10,12-14H2,1-4H3/t15-/m0/s1 |
Clave InChI |
LPSOLOQOGQHKKE-HNNXBMFYSA-N |
SMILES isomérico |
CCC(=O)N(C1=CC=CC=N1)[C@@H](C)CN2CCCC(C2)(C)C |
SMILES canónico |
CCC(=O)N(C1=CC=CC=N1)C(C)CN2CCCC(C2)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(2,4-dichlorophenoxy)acetic acid;N'-[(E)-octadec-9-enyl]propane-1,3-diamine](/img/structure/B12741617.png)










![[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;2',4',5',7'-tetrabromo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate](/img/structure/B12741690.png)
